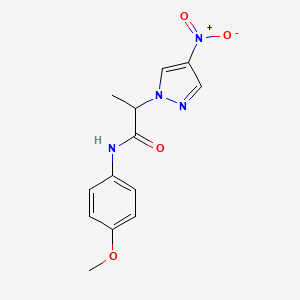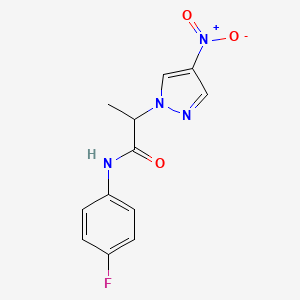![molecular formula C19H15N3O B4304979 5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304979.png)
5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the activity of certain ion channels in neuronal cells.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuronal cells, it has been shown to modulate ion channel activity and to enhance synaptic plasticity. It has also been found to exhibit anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in lab experiments include its ease of synthesis, stability, and versatility. This compound can be easily synthesized using different methods and can be modified to obtain derivatives with different properties. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, the synthesis of new derivatives of this compound with improved properties can be explored. Finally, the development of new methods for the synthesis of 5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can be investigated to improve its efficiency and yield.
Wissenschaftliche Forschungsanwendungen
5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of biological molecules. In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole-transport material in organic solar cells.
Eigenschaften
IUPAC Name |
5-benzyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-6-15(7-3-1)14-18-20-19(21-23-18)16-8-10-17(11-9-16)22-12-4-5-13-22/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXTMOKKXPKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304898.png)

![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4304919.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304935.png)
![ethyl 4-(1',3',4,6-tetraoxo-3-phenyl-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl)benzoate](/img/structure/B4304943.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate](/img/structure/B4304948.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B4304962.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(4-methoxyphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304965.png)
![N-(3-bromophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4304966.png)
![5-[(2-fluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304987.png)

![N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304995.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305000.png)
